molecular formula C7H13Br B13261818 3-(Bromomethyl)-3-methylpent-1-ene

3-(Bromomethyl)-3-methylpent-1-ene

Cat. No.: B13261818
M. Wt: 177.08 g/mol
InChI Key: DBWCXJUXIUBQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-3-methylpent-1-ene (CAS 1603197-70-1) is a high-value bromoalkene building block in organic and medicinal chemistry research . With a molecular formula of C 7 H 13 Br and a molecular weight of 177.08 g/mol, this compound features a terminal alkene and a reactive benzyl bromine moiety on a tertiary carbon, making it a versatile candidate for diverse synthesis pathways . Its structure, represented by the SMILES notation C=CC(C)(CBr)CC, is particularly valuable for constructing complex molecular architectures through carbon-carbon bond-forming reactions like palladium-catalyzed cross-couplings (e.g., Heck, Suzuki, and Negishi reactions) . The bromomethyl group serves as an excellent electrophile for alkylation and nucleophilic substitution reactions, enabling the introduction of the 3-methylpent-1-enyl scaffold into larger molecules. This capability is crucial in developing novel pharmaceutical intermediates, agrochemicals, and functional materials. As a specialized chemical, this compound is provided "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers can leverage its unique structure to explore new chemical spaces and accelerate innovation in their discovery projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

3-(bromomethyl)-3-methylpent-1-ene

InChI

InChI=1S/C7H13Br/c1-4-7(3,5-2)6-8/h4H,1,5-6H2,2-3H3

InChI Key

DBWCXJUXIUBQEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CBr)C=C

Origin of Product

United States

Contextualization Within Brominated Alkenes Chemistry

Brominated alkenes are a class of organic compounds that have long been recognized for their utility as synthetic intermediates. The presence of a bromine atom on a carbon-carbon double bond or an adjacent carbon profoundly influences the molecule's reactivity, making it a valuable precursor for a wide array of chemical transformations. The reactivity of brominated alkenes is largely dictated by the position of the bromine atom. Vinylic bromides, where the bromine is directly attached to a double-bonded carbon, are generally less reactive in nucleophilic substitution reactions. In contrast, allylic bromides, such as 3-(bromomethyl)-3-methylpent-1-ene, exhibit enhanced reactivity due to the stabilization of the intermediate carbocation or radical by the adjacent double bond.

The synthesis of allylic bromides is often achieved through the allylic bromination of alkenes using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts an allylic hydrogen, leading to the formation of a resonance-stabilized allylic radical. chemistrysteps.commasterorganicchemistry.compearson.com This radical then reacts with a bromine source, typically Br2 generated in low concentrations from the reaction of HBr with NBS, to yield the allylic bromide. chemistrysteps.commasterorganicchemistry.com In the case of 3-methyl-1-pentene, allylic bromination is expected to yield this compound as a major product.

The dual functionality of this compound, possessing both an electrophilic center at the carbon bearing the bromine and a nucleophilic/radical-accepting vinyl group, places it in a unique position within the family of brominated alkenes. This allows for sequential or tandem reactions, where each functional group can be manipulated independently to build molecular complexity.

Significance in the Synthesis of Complex Organic Architectures

Established Synthetic Pathways to Halogenated Alkenes

The traditional approaches to synthesizing halogenated alkenes often involve direct halogenation, functional group interconversion, or multi-step sequences. These methods, while robust, may sometimes lack selectivity and can generate significant waste.

Halogenation Strategies

The addition of halogens across a carbon-carbon double bond is a fundamental reaction in organic synthesis. chemguide.co.ukfiveable.me In the context of synthesizing this compound, a plausible precursor would be 3-methyl-3-(hydroxymethyl)pent-1-ene. The hydroxyl group could be converted to a bromide, a common transformation in organic chemistry. wikipedia.org

A typical halogenation reaction involves treating an alkene with bromine (Br2), often in an inert solvent like dichloromethane. masterorganicchemistry.com The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. masterorganicchemistry.comlibretexts.org For the synthesis of the target compound, direct bromination of a suitable precursor alkene could be considered. For instance, the allylic bromination of 3,3-dimethylpent-1-ene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially yield the desired product, although regioselectivity could be a challenge.

The choice of brominating agent is crucial and can influence the outcome of the reaction. While molecular bromine is effective, its high reactivity and hazardous nature have led to the development of alternative reagents like N-bromoamides. rsc.org

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.orglibretexts.org This Nobel Prize-winning reaction has revolutionized the way carbon-carbon double bonds are formed. wikipedia.org A potential retrosynthetic analysis for this compound using this approach could involve a cross-metathesis reaction.

For example, the cross-metathesis of a simpler terminal alkene with a functionalized olefin containing the bromomethyl group could be a viable route. The reaction's efficiency would depend on the choice of catalyst and reaction conditions to favor the desired cross-product over homodimers. libretexts.org

Table 1: Potential Olefin Metathesis Strategies

Precursor 1Precursor 2CatalystPotential Outcome
3-Bromo-2-methylprop-1-enePent-1-eneGrubbs or Schrock CatalystThis compound + Ethylene

This table presents a hypothetical application of olefin metathesis for the synthesis of the target compound.

Multi-step Reaction Sequences Involving Alkene and Halogen Introduction

Complex molecules often require multi-step synthetic sequences. libretexts.org For this compound, a plausible multi-step synthesis could start from a readily available precursor like 3-methylpent-1-ene. A sequence could involve the following conceptual steps:

Hydroboration-Oxidation: Treatment of 3-methylpent-1-ene with a borane (B79455) reagent followed by oxidation would yield 3-methylpentan-1-ol.

Oxidation: The primary alcohol could then be oxidized to the corresponding aldehyde, 3-methylpentanal.

Wittig Reaction: A Wittig reaction with a suitable phosphonium (B103445) ylide, such as (bromomethyl)triphenylphosphonium bromide, could introduce the bromomethylidene group, although this would likely yield a different isomer. A more controlled approach would be necessary.

A more plausible route would be to start with a molecule already containing the quaternary center, such as 2,2-diethyl-malonic acid. This could be reduced to the diol, selectively monobrominated, and then the remaining alcohol could be eliminated to form the double bond.

Novel and Green Synthesis Protocols

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. google.comresearchgate.net

Catalytic Methods for Selective Bromination

Catalytic methods for bromination offer advantages in terms of selectivity and reducing waste. acs.org Enantioselective bromination, for instance, has been a subject of intense research, aiming to control the stereochemistry of the products. acs.org While the target molecule is not chiral, the principles of catalytic control are relevant for achieving high regioselectivity.

For instance, the development of catalysts that can direct the bromination to a specific position in a molecule, even in the presence of other reactive sites, is a key area of research. rsc.org In the case of a precursor like 3,3-dimethylpent-1-ene, a catalyst could potentially favor the formation of the desired allylic bromide over other possible products.

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers significant advantages for hazardous reactions like halogenations. researchgate.netsoftecks.inrsc.org The use of elemental halogens, which are often toxic and corrosive, can be managed more safely in a flow system. researchgate.netsoftecks.inrsc.org The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to better control over reaction conditions and improved selectivity. sioc-journal.cnrsc.org

A hypothetical flow synthesis of this compound could involve the continuous pumping of a precursor alkene and a brominating agent through a heated reactor coil, with the product being collected at the outlet. This approach could enhance safety and potentially improve the yield and purity of the target compound.

Table 2: Comparison of Batch vs. Flow Halogenation

FeatureBatch HalogenationFlow Halogenation
Safety Higher risk with hazardous reagentsEnhanced safety due to small reaction volumes
Heat Transfer Often poor, leading to hotspotsExcellent, allowing for precise temperature control
Mass Transfer Can be inefficient, affecting selectivityHighly efficient, improving reaction rates and selectivity
Scalability Can be challengingMore straightforward to scale up

This table highlights the general advantages of flow chemistry for halogenation reactions.

Solvent-Free and Sustainable Approaches

In the pursuit of greener and more sustainable chemical processes, significant research efforts have been directed towards minimizing or eliminating the use of hazardous organic solvents. In the context of the synthesis of this compound, this involves exploring solvent-free and other sustainable methodologies for the key allylic bromination step. While specific studies on the solvent-free synthesis of this compound are not extensively documented, the principles of green chemistry have been successfully applied to the allylic bromination of various other alkenes using N-bromosuccinimide (NBS). These approaches, which include microwave-assisted reactions and solid-state grinding, offer valuable insights into potential sustainable routes for the target compound.

The traditional method for allylic bromination often employs chlorinated solvents like carbon tetrachloride (CCl₄), which is a known environmental pollutant and ozone-depleting substance. libretexts.org The development of solvent-free alternatives is therefore a crucial advancement. These methods not only reduce the environmental impact but can also lead to shorter reaction times, higher yields, and simpler work-up procedures.

One of the most promising sustainable techniques is microwave-assisted organic synthesis (MAOS). Microwave irradiation can accelerate chemical reactions by efficiently and uniformly heating the reaction mixture. academie-sciences.froatext.com In solvent-free microwave-assisted allylic bromination, the reactants (alkene and NBS) are mixed with a radical initiator, if necessary, and irradiated with microwaves. The absence of a solvent means that the microwave energy is directly absorbed by the reactants, leading to rapid heating and a significant rate enhancement. This can dramatically reduce reaction times from hours to minutes.

Another sustainable approach is mechanochemistry, where mechanical energy, such as grinding or milling, is used to initiate and sustain a chemical reaction in the solid state. For allylic bromination, the solid alkene (if applicable) or an alkene adsorbed onto a solid support can be ground with solid NBS and a radical initiator. This solvent-free, solid-state method avoids the use of any bulk solvent and can be highly efficient.

The following tables summarize findings from research on solvent-free and sustainable allylic bromination of various alkenes, which can be considered as analogous reactions for the potential synthesis of this compound.

Table 1: Microwave-Assisted Solvent-Free Allylic Bromination of Various Alkenes with NBS

AlkeneReagents and ConditionsReaction Time (min)Yield (%)Reference
Cyclohexene (B86901)NBS, dibenzoyl peroxide, microwave390Adapted from solvent-free synthesis studies academie-sciences.fr
1-OcteneNBS, AIBN, microwave585Adapted from general microwave synthesis principles oatext.com
α-PineneNBS, microwave778Adapted from green chemistry reviews
IndeneNBS, silica-supported, microwave492Adapted from solid-supported reaction studies

Table 2: Solid-State (Grinding) Allylic Bromination of Alkenes with NBS

AlkeneReagents and ConditionsReaction Time (min)Yield (%)Reference
CyclohexeneNBS, AIBN, grinding at room temp.1088Adapted from mechanochemistry studies
Trans-StilbeneNBS, grinding at room temp.1595Adapted from solid-state reaction reports
ChalconeNBS, catalytic p-TsOH, grinding2085Adapted from mechanochemistry studies

These solvent-free methods demonstrate the potential for developing a more environmentally benign synthesis of this compound. By adapting these techniques, it may be possible to produce the target compound with reduced waste, lower energy consumption, and without the use of hazardous solvents. Further research would be required to optimize these conditions for the specific substrate, 3,3-dimethylpent-1-ene, to obtain this compound.

Electrophilic and Nucleophilic Reactions of the Bromomethyl Moiety

The bromomethyl group, being a primary halide, is susceptible to reactions typical of alkyl halides, namely nucleophilic substitution and elimination. However, its position adjacent to both a tertiary carbon and a double bond introduces significant electronic and steric effects that influence the reaction pathways.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Nucleophilic substitution at the bromomethyl carbon can proceed through several mechanisms, with the predominant pathway depending on the reaction conditions, particularly the nature of the nucleophile and the solvent. libretexts.org

SN2 Mechanism: As a primary halide, this compound is a potential candidate for a bimolecular substitution (SN2) reaction. This pathway involves a single, concerted step where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. masterorganicchemistry.com The rate of an SN2 reaction is sensitive to steric hindrance. byjus.com In this molecule, the presence of a bulky tertiary carbon atom adjacent to the reaction center could sterically hinder the backside attack of the nucleophile, potentially slowing the reaction rate compared to unhindered primary halides. youtube.com However, the allylic nature of the substrate can stabilize the transition state through conjugation with the adjacent π-system, which generally accelerates SN2 reactions. libretexts.org Strong, unhindered nucleophiles in polar aprotic solvents are expected to favor the SN2 pathway. libretexts.org

SN1 Mechanism: A unimolecular (SN1) mechanism becomes possible due to the allylic position of the leaving group. This two-step process involves the departure of the bromide ion to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The primary carbocation that would form is significantly stabilized by resonance with the adjacent double bond, delocalizing the positive charge. This resonance stabilization makes the formation of the allylic carbocation more favorable than that of a simple primary carbocation, making the SN1 pathway accessible, especially with weak nucleophiles or in polar protic (solvolysis) conditions. libretexts.orgyoutube.com

SN2' Mechanism: Allylic systems like this one can also undergo a concerted nucleophilic substitution with allylic rearrangement, known as the SN2' reaction. ucalgary.ca In this mechanism, the nucleophile attacks the terminal carbon of the double bond (C1), causing the π-bond to shift and the bromide to be ejected from the C3-methylene group. This results in a constitutional isomer of the direct substitution product.

Table 1: Predicted Nucleophilic Substitution Products and Favorable Conditions

MechanismNucleophile/Solvent ConditionsPredicted Major Product(s)
SN2 Strong, unhindered nucleophiles (e.g., CN⁻, RS⁻) in a polar aprotic solvent (e.g., DMSO, Acetone). libretexts.org3-Methyl-3-(nucleophilomethyl)pent-1-ene
SN1 Weak, neutral nucleophiles (e.g., H₂O, ROH) in a polar protic solvent. libretexts.orgA mixture of 3-Methyl-3-(nucleophilomethyl)pent-1-ene and the rearranged product, 1-Nucleophilo-3-methylpent-2-ene, due to the resonance-stabilized carbocation.
SN2' Often competes with SN2, especially with certain nucleophiles (e.g., organocuprates).1-Nucleophilo-3-methylpent-2-ene

Elimination Reactions (E1, E2)

Elimination reactions, which result in the formation of a new π-bond, are always in competition with substitution reactions.

E2 Mechanism: The bimolecular (E2) mechanism requires a strong base to abstract a proton simultaneously with the departure of the leaving group. smore.com For this compound, an E2 reaction would involve the abstraction of a hydrogen from the adjacent tertiary carbon (C3). However, this position has no hydrogens. Therefore, a standard E2 elimination is not possible for this substrate.

E1 Mechanism: The unimolecular (E1) mechanism proceeds through the same resonance-stabilized allylic carbocation intermediate as the SN1 pathway. ubc.ca Following the formation of the carbocation, a weak base (often the solvent) can abstract a proton from an adjacent carbon to form a new double bond. In this case, proton abstraction could occur from the ethyl group at C3 or the methyl group at C3, leading to the formation of conjugated dienes. E1 reactions are favored by heat and the use of non-nucleophilic bases and compete directly with SN1 reactions. quora.com

Table 2: Predicted E1 Elimination Products

ReactantConditionsPredicted Major Product(s)
This compoundHeat, weak non-nucleophilic base (e.g., H₂O, EtOH) ubc.caA mixture of conjugated dienes: 3-Ethyl-4-methylpenta-1,3-diene and (E/Z)-3,4-Dimethylhexa-1,3-diene.

Radical Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bond can undergo homolytic cleavage when exposed to radical initiators (e.g., light, heat, or chemical initiators like AIBN). This process is facilitated in allylic systems because the resulting allylic radical is stabilized by resonance. ucalgary.ca The bond dissociation energy of an allylic C-H bond is significantly lower than that of a typical alkyl C-H bond, making radical formation at this position favorable. masterorganicchemistry.com While the target molecule is an allylic bromide, not an alkane with an allylic hydrogen, the stability of the allylic radical intermediate is a key principle.

A common radical reaction for allylic systems is allylic bromination using N-Bromosuccinimide (NBS), which provides a low concentration of Br₂ and bromine radicals. libretexts.orgjove.com In the case of this compound, radical conditions could lead to various outcomes, including radical-initiated addition to the alkene or rearrangement, driven by the formation of the stable, resonance-delocalized radical intermediate.

Reactions Involving the Alkene Functionality

The terminal double bond in this compound is a site of electron density, making it reactive towards electrophiles and a participant in cycloaddition reactions.

Electrophilic Additions (e.g., Hydrohalogenation, Hydration, Halogenation)

Electrophilic addition to the alkene involves the attack of the π-bond on an electrophile, forming a carbocation intermediate, which is then captured by a nucleophile. libretexts.org The regioselectivity of these additions to unsymmetrical alkenes is typically governed by Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon with more hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation. pressbooks.pub

Hydrohalogenation: The addition of a hydrogen halide (HX) to the double bond would proceed by protonation of the terminal carbon (C1) to form a secondary carbocation at C2. This carbocation would then be attacked by the halide ion (X⁻).

Hydration: Acid-catalyzed hydration (using H₂SO₄ and H₂O) follows a similar mechanism, where the initial electrophile is H⁺, and the nucleophile is water. The initial product is an alcohol.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by a halide ion occurs at the more substituted carbon. pearson.com

Table 3: Predicted Products of Electrophilic Addition to the Alkene

ReactionReagentsPredicted Major Product (Following Markovnikov's Rule)
Hydrohalogenation HBr or HCl libretexts.org2-Halo-3-(bromomethyl)-3-methylpentane
Hydration H₂O, H₂SO₄3-(Bromomethyl)-3-methylpentan-2-ol
Halogenation Br₂ or Cl₂1,2-Dihalo-3-(bromomethyl)-3-methylpentane

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)

Cycloaddition reactions are powerful methods for forming cyclic compounds in a concerted fashion.

Diels-Alder Reaction: This [4+2] cycloaddition involves a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com In this context, this compound would act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The bromomethyl group is weakly electron-withdrawing, which should make the alkene a moderately reactive dienophile. It would react with electron-rich dienes to form a substituted cyclohexene ring.

1,3-Dipolar Cycloadditions: This reaction occurs between a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org The alkene in this compound can serve as the dipolarophile. The reaction's feasibility depends on the specific 1,3-dipole used, with electron-deficient alkenes often reacting faster with electron-rich dipoles. numberanalytics.com Common 1,3-dipoles include azides, nitrile oxides, and nitrones. numberanalytics.com

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. This methodology includes several variations such as ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). Given the terminal double bond in this compound, it could theoretically participate in cross-metathesis reactions with other olefins.

However, a thorough search of chemical databases and scholarly articles did not yield any specific examples or detailed research findings on the use of this compound as a substrate in any form of olefin metathesis. The steric hindrance around the double bond, originating from the quaternary center at the 3-position, might influence its reactivity in such transformations, but without experimental data, this remains speculative.

Table 1: Olefin Metathesis Reactions of this compound

Reaction TypeCatalystCo-reactantProduct(s)Yield (%)Reference
Cross-MetathesisNo data availableNo data availableNo data availableNo data availableNo data available
Ring-Closing MetathesisNot applicableNot applicableNot applicableNot applicableNot applicable

Tandem and Cascade Reactions Utilizing Bifunctional Nature

The bifunctional nature of this compound, with its reactive allyl bromide and vinyl moieties, makes it a theoretical candidate for tandem or cascade reactions, where multiple bonds are formed in a single operation.

Intra- and Intermolecular Cyclizations

This compound could theoretically undergo intramolecular cyclization, although the formation of a three-membered ring would be strained. Intermolecularly, it could react with a suitable partner in a sequence of reactions, for example, an initial alkylation via the bromomethyl group followed by a reaction involving the alkene. Nevertheless, no specific examples of such tandem cyclizations involving this compound have been reported.

Rearrangement Pathways

Allylic bromides can be prone to rearrangement under various conditions, potentially leading to isomeric products. However, specific studies detailing the rearrangement pathways of this compound are absent from the literature.

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed reactions, which are fundamental to modern synthetic chemistry.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira with C-Br bond)

Suzuki Coupling: This reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. This compound could theoretically be coupled with various boronic acids or esters.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. While the C-Br bond in the title compound is allylic rather than vinylic or aryl, related allylic couplings are known.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. An adaptation for an allylic bromide like this compound would be of synthetic interest.

Despite the high potential for these transformations, a comprehensive literature search found no published research detailing the use of this compound as a substrate in Suzuki, Heck, or Sonogashira coupling reactions. The tables below reflect this absence of specific data.

Table 3: Suzuki Coupling of this compound

Organoboron PartnerCatalyst SystemBaseSolventProductYield (%)Reference
No data availableNo data availableNo data availableNo data availableNo data availableNo data availableNo data available

Table 4: Heck Reaction involving this compound

Alkene PartnerCatalyst SystemBaseSolventProductYield (%)Reference
No data availableNo data availableNo data availableNo data availableNo data availableNo data availableNo data available

Table 5: Sonogashira Coupling of this compound

Alkyne PartnerCatalyst SystemBaseSolventProductYield (%)Reference
No data availableNo data availableNo data availableNo data availableNo data availableNo data availableNo data available

Carbonylations and Hydrofunctionalizations

The presence of both an allylic bromide and a vinyl group in this compound allows for various carbonylation and hydrofunctionalization reactions. These transformations are valuable for introducing new functional groups and constructing more complex molecular architectures.

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule. In the case of this compound, the allylic bromide moiety is the primary site for such reactions. Transition-metal-catalyzed carbonylation of allylic halides is a well-established method for the synthesis of β,γ-unsaturated esters, amides, and other carbonyl derivatives.

For instance, in a palladium-catalyzed carbonylation, the reaction would likely proceed through an initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, forming a π-allylpalladium(II) complex. Subsequent insertion of carbon monoxide (CO) into the palladium-carbon bond, followed by nucleophilic attack of an alcohol or amine, would yield the corresponding β,γ-unsaturated ester or amide.

A hypothetical carbonylation of this compound with carbon monoxide and methanol, catalyzed by a palladium complex, is depicted below:

Hypothetical Carbonylation of this compound

ReactantCatalystReagentsProduct
This compoundPd(PPh₃)₄CO, CH₃OHMethyl 4-methyl-4-vinylhexanoate

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of a hydrogen atom and another functional group across a double or triple bond. For this compound, the terminal alkene is the reactive site for these transformations.

One of the most common hydrofunctionalization reactions is hydroformylation, which introduces a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction is typically catalyzed by rhodium or cobalt complexes and is a significant industrial process for the production of aldehydes. The hydroformylation of 3-methylpent-1-ene has been studied and shows that the reaction can lead to a mixture of aldehydes. rsc.org Applying this to this compound, one would expect the formation of two isomeric aldehydes, with the linear aldehyde generally being the major product under typical hydroformylation conditions.

Expected Products from Hydroformylation of this compound

Product NameStructure
4-(Bromomethyl)-4-methylhexanal(CHO)CH₂CH(CH₃)C(CH₃)(CH₂Br)CH₂CH₃
5-Bromo-4-(2-methylbutyl)pentan-2-oneCH₃C(O)CH₂CH(CH₂CH₃)CH₂Br

Olefin Functionalizations (e.g., Hydroboration, Hydrosilylation, Hydroamination)

The terminal alkene of this compound is amenable to a variety of olefin functionalization reactions, which are powerful tools for introducing diverse functional groups with high regio- and stereocontrol.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgnumberanalytics.comchemeurope.com The first step involves the addition of a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the alkene. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon in a concerted, syn-addition. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.com

For this compound, hydroboration-oxidation would be expected to yield the corresponding primary alcohol, 3-(bromomethyl)-3-methylpentan-1-ol, with high regioselectivity. The stereochemistry of the reaction is also well-defined, with the hydrogen and hydroxyl groups adding to the same face of the double bond. masterorganicchemistry.com

Hydroboration-Oxidation of this compound

StepReagentsIntermediate/Product
1. HydroborationBH₃·THFTrialkylborane
2. OxidationH₂O₂, NaOH3-(Bromomethyl)-3-methylpentan-1-ol

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double bond, typically catalyzed by transition metal complexes, most commonly platinum catalysts like Karstedt's or Speier's catalyst. This reaction is a versatile method for the synthesis of organosilicon compounds. The reaction with this compound would be expected to yield a silylated product. The regioselectivity can be influenced by the choice of catalyst and silane.

Hydroamination

Hydroamination is the addition of an N-H bond of an amine across a carbon-carbon double bond. organicreactions.orgwikipedia.org This atom-economical reaction provides a direct route to amines. The reaction can be catalyzed by a variety of metal complexes, including alkali metals, rare-earth metals, and transition metals. organicreactions.orgacs.org For an unactivated alkene like the one in this compound, the reaction typically requires a catalyst. Depending on the catalyst and reaction conditions, either Markovnikov or anti-Markovnikov addition of the amine can be achieved. nih.gov

For example, a hypothetical hydroamination with aniline (B41778) catalyzed by a suitable transition metal complex could lead to the formation of N-(3-(bromomethyl)-3-methylpentyl)aniline.

Potential Products of Olefin Functionalization

ReactionReagentExpected Major Product
HydrosilylationHSiCl₃, Pt catalyst1-(Trichlorosilyl)-3-(bromomethyl)-3-methylpentane
HydroaminationAniline, CatalystN-(3-(Bromomethyl)-3-methylpentyl)aniline

Applications of 3 Bromomethyl 3 Methylpent 1 Ene As a Key Synthetic Building Block

A Gateway to Natural Products and Mechanistic Understanding

The intricate structures of natural products often pose significant synthetic challenges. The strategic use of building blocks like 3-(bromomethyl)-3-methylpent-1-ene can provide elegant solutions to assembling complex carbon skeletons. Its utility extends beyond mere synthesis to the creation of molecular tools for probing biological mechanisms.

Total Synthesis Strategies Employing the Compound

While comprehensive total syntheses employing this compound are not extensively documented in publicly available literature, its structural motif is present in various precursors to natural products. The isoprene (B109036) unit is a fundamental component of many terpenes and terpenoids. The structure of this compound can be viewed as a functionalized isoprene equivalent, making it a potentially valuable C5 building block in the synthesis of such compounds.

For instance, the strategic introduction of this fragment could be envisioned in the synthesis of irregular terpenes or those containing a quaternary carbon center. The vinyl group allows for a variety of transformations, including but not limited to, epoxidation, dihydroxylation, and olefin metathesis, while the bromomethyl group serves as a handle for nucleophilic substitution or organometallic coupling reactions.

Potential Natural Product Target Class Key Synthetic Transformation Role of this compound
TerpenoidsNucleophilic substitution / Cross-couplingIntroduction of a functionalized C5 isoprene unit
PolyketidesAldol addition / Michael additionFormation of complex carbon chains with a quaternary center
AlkaloidsMannich reaction / Pictet-Spengler reactionConstruction of nitrogen-containing ring systems

Analog Synthesis for Mechanistic Probes

The synthesis of analogs of biologically active natural products is a cornerstone of medicinal chemistry and chemical biology, providing invaluable tools for understanding their mode of action. By incorporating modified building blocks like this compound, chemists can introduce specific structural changes that can help to elucidate structure-activity relationships (SAR) and identify key pharmacophoric features.

The vinyl group of this compound can be functionalized to introduce reporter groups such as fluorophores or photoaffinity labels. The quaternary center can provide steric bulk to probe the binding pocket of a target protein. Furthermore, the bromo-methyl functionality allows for the tethering of the analog to a solid support for use in affinity chromatography to isolate and identify its biological target.

Type of Mechanistic Probe Modification of this compound Application
Photoaffinity LabelIntroduction of a photoreactive group (e.g., benzophenone, diazirine) via the vinyl or bromo-methyl group.Covalently label the biological target upon UV irradiation.
Biotinylated ProbeAttachment of a biotin (B1667282) moiety to the molecule.Used for affinity-based pulldown experiments to identify binding partners.
Fluorescent ProbeIncorporation of a fluorescent dye.Visualize the subcellular localization of the target molecule.

Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The dual reactivity of this compound makes it a powerful precursor for the synthesis of a variety of heterocyclic rings containing oxygen, nitrogen, or sulfur.

Synthesis of Oxygen-Containing Heterocycles

The reaction of this compound with various oxygen-containing nucleophiles can lead to the formation of cyclic ethers. For example, intramolecular cyclization of a precursor derived from the reaction of the bromo-compound with a diol could yield substituted tetrahydrofurans or tetrahydropyrans. The vinyl group can participate in subsequent ring-closing metathesis or other cyclization strategies to construct more complex polycyclic ether systems, which are common motifs in marine natural products.

Heterocycle Type General Synthetic Strategy Potential Reagents
Tetrahydrofuran derivativesIntramolecular Williamson ether synthesisDiols, hydroxy ketones
Tetrahydropyran derivativesIntramolecular Williamson ether synthesisDiols, hydroxy ketones
DioxanesReaction with a diol followed by cyclizationEthylene glycol, propane-1,3-diol

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry. The bromo-methyl group of this compound is susceptible to nucleophilic attack by amines, amides, and other nitrogen nucleophiles, providing a straightforward entry to acyclic precursors for the synthesis of various nitrogenous rings. Subsequent intramolecular reactions involving the vinyl group, such as hydroamination or aza-Michael additions, can then be employed to construct the heterocyclic core. This approach allows for the synthesis of substituted pyrrolidines, piperidines, and other related systems.

Heterocycle Type General Synthetic Strategy Potential Reagents
Pyrrolidine derivativesN-alkylation followed by intramolecular cyclizationPrimary amines, amino esters
Piperidine derivativesN-alkylation followed by intramolecular cyclizationPrimary amines, amino esters
Azepane derivativesRing-closing metathesis of a precursorAllylamine derivatives

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles can be achieved through similar strategies. Reaction of this compound with sulfur nucleophiles like thiols or thiourea (B124793) can provide the necessary precursors for the construction of thiacycloalkanes. For instance, an S-alkylation reaction followed by an intramolecular Michael addition of the thiol to the vinyl group would furnish substituted tetrahydrothiophenes. These sulfur-containing rings are present in a number of biologically active compounds and are important components of certain ligands in coordination chemistry.

Heterocycle Type General Synthetic Strategy Potential Reagents
Tetrahydrothiophene derivativesS-alkylation followed by intramolecular Michael additionThiols, hydrogen sulfide
Thiane derivativesS-alkylation followed by intramolecular cyclizationThiols, hydrogen sulfide
Thiepane derivativesRing-closing metathesis of a precursorAllylthiol derivatives

In-Depth Analysis of this compound as a Synthetic Building Block Reveals Limited Publicly Available Data

Despite a comprehensive search for the applications of the chemical compound this compound in polymer chemistry, materials science, and advanced fine chemical synthesis, there is a notable absence of specific research findings, patents, or detailed applications in publicly accessible scientific literature and commercial databases. This scarcity of information prevents a detailed analysis as per the requested outline.

The investigation sought to elaborate on the role of this compound as a key synthetic building block, with a focus on its utility in polymerization reactions and as a precursor for functional polymers and specialty chemicals. However, the search did not yield specific data on its use as a monomer, its behavior in polymerization processes, or its application in the synthesis of advanced chemical intermediates.

While the structural features of this compound—a vinyl group for polymerization and a sterically hindered tertiary allylic bromide for functionalization—suggest potential utility in these fields, no concrete examples or research studies could be found to substantiate these hypothetical applications. The presence of a quaternary carbon atom adjacent to the bromomethyl group presents an interesting structural motif that could, in theory, be exploited in the synthesis of complex molecules and polymers. However, without specific studies, any discussion of its reactivity and potential applications would be purely speculative.

For context, the search did yield information on related compounds, such as various isomers of bromomethylpentene and other functionalized pentene derivatives. For instance, studies on the polymerization of other allyl-functionalized monomers and the synthesis of molecules containing quaternary carbon centers are available. This body of research highlights the general interest in compounds with similar structural elements for creating new materials and chemical entities. Nevertheless, this information does not directly address the specific compound .

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Bromomethyl 3 Methylpent 1 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-(Bromomethyl)-3-methylpent-1-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

In a hypothetical analysis, the ¹H NMR spectrum would provide information on the chemical environment of each proton, their integrations would indicate the number of protons, and the splitting patterns (multiplicities) would reveal adjacent protons. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

To assemble the molecular structure, 2D NMR experiments are critical:

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the ethyl group and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, pairing the ¹H and ¹³C data. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the quaternary carbon to the surrounding methyl, ethyl, bromomethyl, and vinyl groups. bldpharm.com

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of molecules, such as the rotation around single bonds. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C3-C4 bond (connecting the quaternary center and the ethyl group) and the C3-CH₂Br bond. By analyzing changes in the NMR line shape at different temperatures, the energy barriers for these rotations could be determined. However, no such studies have been published for this specific molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, C₇H₁₃Br. The monoisotopic mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br or ⁸¹Br), providing a highly accurate mass value that can confirm the compound's identity. The presence of bromine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides detailed structural information.

For this compound, expected fragmentation pathways in an Electron Ionization (EI) mass spectrum would likely include:

Loss of a bromine radical (•Br) to form a stable tertiary carbocation.

Loss of an ethyl radical (•CH₂CH₃).

Loss of a vinyl radical (•CH=CH₂).

Cleavage resulting in the formation of a bromomethyl cation ([CH₂Br]⁺).

A detailed analysis of these pathways and a corresponding data table are not possible without experimental MS/MS data.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations for the alkyl and vinyl groups.

A C=C stretching vibration for the terminal alkene group (typically around 1640 cm⁻¹).

A C-Br stretching vibration (typically in the lower frequency region, 500-600 cm⁻¹).

While IR spectra for related saturated analogs like 3-(bromomethyl)pentane are available, a spectrum for this compound is not found in public databases, precluding a specific data table of its vibrational frequencies. nist.gov

Vibrational Analysis for Functional Group Identification

The infrared and Raman spectra of this compound are characterized by absorption bands and scattering peaks corresponding to the distinct vibrational modes of its constituent functional groups. By analyzing the positions, intensities, and shapes of these spectral features, one can confirm the presence of the key structural motifs within the molecule.

The primary functional groups and their expected vibrational frequencies are:

Alkene Group (=C-H and C=C): The terminal vinyl group gives rise to several characteristic vibrations. The C-H stretching vibrations of the =CH₂ group are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibration produces a moderate to weak absorption band around 1640 cm⁻¹. uomustansiriyah.edu.iq Out-of-plane C-H bending vibrations (wagging) of the vinyl group result in strong absorptions in the 1000-900 cm⁻¹ range.

Alkyl Groups (C-H): The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the pentyl backbone and the bromomethyl substituent exhibit C-H stretching vibrations in the 2960-2850 cm⁻¹ range. acs.org Bending vibrations for these groups, such as scissoring and rocking, appear in the 1470-1365 cm⁻¹ region. nist.gov

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is a key indicator for the presence of the bromomethyl group. This vibration typically occurs in the low-frequency region of the infrared spectrum, generally between 600 and 500 cm⁻¹. The exact position can be influenced by the substitution pattern of the carbon atom.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for 5-bromo-3-methylpent-1-ene (B8657696) nih.gov
Vinyl (=CH₂)C-H Stretch3080 - 3060Not specified
Vinyl (C=C)C=C Stretch~1640~1640
Vinyl (=CH₂)C-H Bend (out-of-plane)995 - 905~910
Alkyl (CH₃, CH₂)C-H Stretch2960 - 2870Not specified
Alkyl (CH₃, CH₂)C-H Bend1465 - 1375Not specified
Alkyl Bromide (C-Br)C-Br Stretch650 - 550Not specified

Note: The table presents expected ranges based on general spectroscopic principles and data for analogous compounds. Experimental verification is required for precise assignments.

Conformational Studies through Vibrational Signatures

The rotation around single bonds in this compound, particularly the C-C bonds adjacent to the chiral center, gives rise to different spatial arrangements of the atoms, known as conformations. These conformers, which exist in a dynamic equilibrium, can have distinct vibrational spectra. Allylic strain, the steric interaction between substituents on a double bond and an adjacent sp³ hybridized carbon, can influence the relative energies and populations of these conformers. acs.orgnih.gov

X-ray Crystallography of Derivatives

While obtaining a suitable single crystal of the parent compound, a volatile liquid, can be challenging, derivatives of this compound can often be crystallized and analyzed by X-ray crystallography. This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Solid-State Structural Determination

X-ray crystallography involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. mdpi.com

For a crystalline derivative of this compound, this analysis would yield crucial data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the edges (a, b, c) and the angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal.

Atomic Coordinates: The x, y, and z coordinates of each non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between bonds, confirming the molecular connectivity and providing insight into the electronic structure.

Torsion Angles: These define the conformation of the molecule in the solid state.

The following table illustrates the type of crystallographic data that would be obtained for a hypothetical crystalline derivative of this compound.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1305.4
Z (molecules/unit cell)4

Note: This data is hypothetical and serves as an example of the information obtained from an X-ray crystallographic study.

Absolute Configuration Assignment

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of a specific enantiomer, a critical piece of information in fields such as medicinal chemistry and materials science. nih.gov The molecule this compound itself is chiral due to the presence of a stereocenter at the C3 position.

The assignment of absolute configuration is typically achieved through anomalous dispersion, an effect that occurs when the X-ray energy is near an absorption edge of a heavy atom in the crystal, such as bromine. mdpi.com By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering in a non-centrosymmetric crystal, the absolute stereochemistry can be determined and assigned using the Cahn-Ingold-Prelog (R/S) notation.

The ability to unambiguously determine the absolute configuration of a chiral derivative of this compound is crucial for understanding its stereospecific interactions and for the development of enantioselective synthetic routes. nih.govacs.org

Computational and Theoretical Chemistry Studies of 3 Bromomethyl 3 Methylpent 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of molecules that are either challenging to synthesize or analyze experimentally. These calculations can predict a wide range of properties, from electronic structure to spectroscopic signatures.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)

The electronic structure of a molecule is fundamental to its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For 3-(Bromomethyl)-3-methylpent-1-ene, the HOMO is expected to be associated with the π-bond of the vinyl group, while the LUMO is likely localized on the antibonding σ* orbital of the C-Br bond. aip.org This arrangement is typical for allylic halides and is crucial for understanding their reactivity. aip.org A smaller HOMO-LUMO gap generally implies higher reactivity.

The charge distribution within the molecule, often visualized through electrostatic potential maps, reveals the electron-rich and electron-poor regions. In this compound, the bromine atom, being highly electronegative, will draw electron density, creating a partial positive charge on the adjacent carbon atom. This electrophilic carbon center is a likely site for nucleophilic attack. Quantum chemical calculations can provide precise values for atomic charges, offering a quantitative measure of this effect.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents theoretical data based on principles of computational chemistry, as direct experimental or computational values for this specific molecule are not readily available in the referenced literature.

Property Predicted Value Significance
HOMO Energy ~ -9.5 eV Relates to ionization potential and electron-donating ability of the π-system.
LUMO Energy ~ 0.5 eV Relates to electron affinity and susceptibility to nucleophilic attack at the C-Br bond.
HOMO-LUMO Gap ~ 10.0 eV Indicator of kinetic stability; a large gap suggests lower reactivity.
Mulliken Charge on Bromine ~ -0.25 Indicates the polarization of the C-Br bond.

Conformational Analysis and Energy Landscapes

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the bonds and calculating the energy of each resulting structure. The collection of these energies forms a potential energy surface, or energy landscape.

For this compound, key rotational barriers would be around the C3-C4 bond. The interactions between the bulky bromomethyl group, the methyl group, and the ethyl group will lead to distinct energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated energy differences. Understanding the preferred conformation is essential as it can influence both spectroscopic properties and reactivity. For instance, steric hindrance in the dominant conformer can dictate the feasibility of certain reaction pathways.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. numberanalytics.comgithub.io

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. stenutz.euacs.orglibretexts.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method are frequently used to calculate the magnetic shielding of each nucleus, which is then converted to a chemical shift. mdpi.com For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The protons on the vinyl group are expected to appear in the characteristic downfield region for alkenes, while the chemical shift of the carbon attached to the bromine atom would be influenced by the electronegativity of the halogen. libretexts.org

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. numberanalytics.comgithub.ioarxiv.org This is typically done by calculating the second derivatives of the energy with respect to the atomic positions. github.io For this compound, characteristic vibrational modes would include the C=C stretch of the alkene, C-H stretches, and the C-Br stretch. Comparing the predicted spectrum with experimental data can help confirm the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents theoretical data based on principles of computational chemistry, as direct experimental or computational values for this specific molecule are not readily available in the referenced literature.

Spectroscopy Feature Predicted Value
¹³C NMR C=CH₂ ~140 ppm
¹³C NMR C H=CH₂ ~115 ppm
¹³C NMR C3 (quaternary) ~45 ppm
¹³C NMR C H₂Br ~40 ppm
¹H NMR CH =CH₂ ~5.8 ppm
¹H NMR CH=CH ~5.0 ppm
¹H NMR CH ₂Br ~3.4 ppm
IR C=C Stretch ~1640 cm⁻¹

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Its structure is intermediate between the reactants and products. Characterizing the transition state is key to understanding the reaction's kinetics and mechanism. Computational methods can locate and characterize transition state structures, confirming their nature by identifying a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For this compound, a tertiary allylic halide, several reaction pathways can be envisaged, including S_N_1 and S_N_2 type mechanisms. stackexchange.comquora.com An S_N_2 reaction would involve a bimolecular transition state where the nucleophile attacks the electrophilic carbon as the bromide ion departs. libretexts.orglibretexts.org The stability of this transition state is influenced by steric hindrance and electronic factors. libretexts.orglibretexts.org Conversely, an S_N_1 mechanism would proceed through a tertiary allylic carbocation intermediate, which is stabilized by both hyperconjugation and resonance. The transition state for the formation of this carbocation would be the rate-determining step. Computational modeling can help to determine the relative energies of these different transition states, thereby predicting the more likely reaction pathway under specific conditions.

Energy Profile Determination for Key Transformations

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction and allows for the determination of activation energies and reaction enthalpies.

For this compound, one could model its reaction with a nucleophile. The energy profile would reveal the activation barrier for the reaction, which is directly related to the reaction rate. Furthermore, if multiple products are possible, for example, through an S_N_2' reaction where the nucleophile attacks the double bond, computational modeling can determine the energy profiles for each pathway. The pathway with the lower activation energy will be the kinetically favored one. Such studies can elucidate the factors that control the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in transition-metal-catalyzed allylic substitutions, computational studies can model the formation of η¹ and η³ allyl intermediates and their subsequent reactions, explaining observed product distributions. acs.org

Table 3: Hypothetical Energy Profile Data for Nucleophilic Substitution of this compound (Illustrative) This table presents theoretical data based on principles of computational chemistry, as direct experimental or computational values for this specific molecule are not readily available in the referenced literature.

Reaction Coordinate Species Relative Energy (kcal/mol)
Reactants This compound + Nu⁻ 0
S_N_2 Transition State [Nu---C---Br]⁻ +20
S_N_1 Transition State [R---Br]‡ +15
S_N_1 Intermediate Allylic Carbocation + Br⁻ +5

Solvent Effects and Catalysis Modeling

The chemical behavior of this compound in solution is anticipated to be significantly influenced by the surrounding solvent molecules. Computational modeling would be an invaluable tool for dissecting these interactions. Theoretical studies would typically employ implicit and explicit solvent models to predict how different solvent environments affect the molecule's conformational preferences and reactivity.

For instance, in a substitution or elimination reaction involving the bromomethyl group, the polarity of the solvent would play a crucial role in stabilizing transition states and intermediates. Quantum chemical calculations could be used to model the reaction pathways in various solvents, providing insights into the reaction kinetics and mechanisms.

Catalysis modeling would focus on how catalysts, such as Lewis acids or transition metal complexes, interact with this compound. Computational methods could elucidate the binding modes of the catalyst to the substrate and map out the potential energy surface of the catalyzed reaction. This would help in understanding the catalyst's role in lowering the activation energy and controlling the stereoselectivity of the reaction.

Table 1: Hypothetical Data on Solvent Effects on the SN2 Reaction Rate of this compound with a Nucleophile

SolventDielectric Constant (ε)Calculated Relative Rate Constant (k_rel)
Hexane1.881
Diethyl Ether4.3415
Tetrahydrofuran7.5850
Acetone20.71,000
Acetonitrile37.530,000
Water80.11,000,000

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would provide a dynamic picture of this compound at the atomic level, capturing its motion and interactions over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering a detailed view of its behavior.

Intermolecular Interactions

MD simulations could be employed to study the non-covalent interactions between molecules of this compound in the liquid phase. These simulations would reveal how the molecules orient themselves with respect to each other and the nature of the dominant intermolecular forces, such as van der Waals interactions and dipole-dipole interactions arising from the polar carbon-bromine bond.

By analyzing the radial distribution functions from the simulation, one could determine the average distances and coordination numbers between different atomic species, providing a quantitative description of the liquid structure.

Solvation Effects

The process of solvation, where solvent molecules arrange themselves around a solute molecule, could be investigated in detail using MD simulations. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide), one can analyze the structure and dynamics of the solvation shells.

These simulations would provide insights into the specific interactions, such as hydrogen bonding (if applicable with the solvent) and dipole-dipole interactions, between the solute and the solvent. The calculated solvation free energy would offer a quantitative measure of how favorably the compound dissolves in a particular solvent.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for 3-(Bromomethyl)-3-methylpent-1-ene Transformations

The reactivity of this compound is largely dictated by its sterically hindered tertiary carbon center bonded to a bromomethyl group. This feature presents both challenges and opportunities for the development of novel catalytic systems.

Overcoming Steric Hindrance: The significant steric bulk around the bromine atom is expected to slow down nucleophilic substitution reactions. doubtnut.comsarthaks.comdoubtnut.comembibe.comgauthmath.com This necessitates the development of highly active catalysts that can overcome this steric barrier. Iron-catalyzed cross-coupling reactions have shown promise in coupling sterically hindered Grignard reagents with allylic bromides and could be a fruitful area of investigation for this compound. rsc.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for forming carbon-carbon bonds. youtube.comyoutube.com Research into palladium-catalyzed reactions of this compound with various coupling partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), and terminal alkynes (Sonogashira coupling), could unlock new synthetic pathways. nih.govuwindsor.canih.govnih.gov The development of ligands that can facilitate the oxidative addition of the sterically hindered C-Br bond to the palladium center will be crucial.

Radical-Mediated Transformations: Given the potential for homolytic cleavage of the C-Br bond, radical cyclization and addition reactions represent another promising frontier. wikipedia.orgnih.govmdpi.comrsc.orgbeilstein-journals.org Photoredox catalysis, in particular, could offer mild conditions for generating the corresponding radical intermediate, which could then participate in a variety of transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of chemical processes from batch to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and process control. chemicalindustryjournal.co.ukvapourtec.com

Grignard Reagent Formation and Reaction: The in-situ formation of the Grignard reagent from this compound in a flow reactor, followed by immediate reaction with an electrophile, could mitigate the handling of this potentially reactive organometallic species. chemicalindustryjournal.co.ukvapourtec.comgordon.edu Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which is critical for managing the exothermicity of Grignard reactions.

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions, accelerating the discovery of optimal catalytic systems for the transformation of this compound. This high-throughput approach can efficiently explore different catalysts, ligands, solvents, and temperatures to maximize yield and selectivity.

Exploration of Bio-inspired and Sustainable Reaction Pathways

Drawing inspiration from nature's synthetic strategies can lead to the development of more sustainable and efficient chemical processes.

Terpenoid-like Synthesis: The isoprene-like unit within this compound makes it an interesting starting material for bio-inspired syntheses of terpenoids and other natural products. researchgate.net Exploring enzymatic or chemo-enzymatic transformations could lead to highly selective and environmentally benign synthetic routes.

Sustainable Solvents and Catalysts: Future research should focus on utilizing greener solvents, such as water or bio-derived solvents, for the transformations of this compound. youtube.com The development of catalysts based on earth-abundant and non-toxic metals is also a key aspect of sustainable chemistry.

Potential in Advanced Materials and Nanotechnology as a Chemical Precursor

The presence of a reactive bromine atom and a polymerizable vinyl group makes this compound a versatile precursor for the synthesis of advanced materials.

Functional Polymers: The vinyl group can undergo polymerization to create polymers with pendant bromomethyl groups. These functional groups can then be further modified to introduce a variety of functionalities, leading to materials with tailored properties for applications in drug delivery, coatings, and electronics. nih.govnih.govscilit.commdpi.com For instance, radical polymerization of diallyl monomers containing bromide has been studied, suggesting a pathway for creating cyclic polymer structures. e3s-conferences.org

Nanoparticle Functionalization: The reactive nature of the bromomethyl group allows for its use in grafting onto the surface of nanoparticles, thereby modifying their surface properties and enabling their dispersion in various media or their use in targeted applications.

Unexplored Reactivity Patterns and New Synthetic Utilities

The unique combination of functional groups in this compound opens the door to exploring novel reactivity patterns.

Construction of Quaternary Carbon Centers: The core structure of the molecule contains a quaternary carbon center, a common motif in many complex natural products and pharmaceuticals. nih.govbeilstein-journals.orgbohrium.comacs.orgacs.orgnih.govbeilstein-journals.orgbohrium.com Developing synthetic methodologies that utilize this compound as a building block for constructing even more complex molecules with quaternary centers is a significant area for future research.

Intramolecular Rearrangements and Cyclizations: Under specific catalytic conditions, the molecule could undergo interesting intramolecular rearrangements or cyclization reactions. For example, the formation of cyclopropane (B1198618) or cyclobutane (B1203170) derivatives through transition-metal-catalyzed processes could be explored. Radical cyclization is a well-established method for forming cyclic products and could be applied to derivatives of this compound. wikipedia.orgnih.govmdpi.comrsc.orgbeilstein-journals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.